BMS-212122
Description
Structure
2D Structure
Properties
CAS No. |
194213-64-4 |
|---|---|
Molecular Formula |
C43H36F6N4O2 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54) |
InChI Key |
PCOWNQCLFYEXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide BMS 212122 BMS-212122 BMS212122 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is constructed via condensation of o-phenylenediamine derivatives with carbonyl precursors. Key steps include:
Epoxide Ring Formation
The oxirane ring is synthesized through Sharpless epoxidation :
Side Chain Functionalization
The hydroxymethyl group is introduced via Grignard reaction :
- Magnesium Activation : Reaction of epoxide with magnesium turnings in tetrahydrofuran.
- Formaldehyde Addition : Quenching the Grignard reagent with formaldehyde to install the hydroxymethyl group.
Process Parameters and Analytical Controls
Critical parameters for reproducibility include:
Comparative Analysis of Synthetic Approaches
Bristol-Myers Squibb’s Patent Strategy
The original synthesis (US Patent 6,825,219) emphasizes:
Chemical Reactions Analysis
BMS-212122 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
Immunology Studies
BMS-212122 has been extensively utilized to investigate the role of MTP in antigen presentation, particularly through CD1 molecules. Research indicates that inhibition of MTP with this compound significantly affects the ability of dendritic cells to present lipid antigens to T cells.
- Case Study: Dendritic Cells and T Cell Activation
- In a study involving mouse dendritic cells, treatment with this compound resulted in diminished activation of CD1-restricted T cell clones. Specifically, the secretion of interferon-gamma (IFN-γ) from T cells was significantly reduced when dendritic cells were treated with this compound compared to controls .
- The study highlighted that while MTP inhibition did not impact the presentation of proteins via MHC class II pathways, it specifically impaired CD1-mediated antigen presentation, showcasing the compound's selective action on lipid antigen processing .
Lipid Metabolism Research
This compound's role as an MTP inhibitor makes it a valuable tool for studying lipid metabolism and associated disorders.
- Case Study: Inhibition of Lipid Transfer
- In vitro experiments demonstrated that this compound effectively inhibited MTP-mediated lipid transfer at concentrations as low as 0.03 nM. This inhibition led to reduced secretion of apolipoprotein B and impacted overall lipid homeostasis in cellular models .
- Such findings suggest that this compound can be used to explore therapeutic strategies for conditions related to dyslipidemia and metabolic syndrome.
Cancer Research
The modulation of lipid metabolism by this compound may also have implications in cancer research, particularly regarding tumor microenvironments that are influenced by lipid availability.
- Research Insights
Table 1: Summary of Key Findings on this compound Applications
Table 2: Experimental Conditions for this compound Studies
| Study Type | Cell Type | Concentration Used | Observed Effects |
|---|---|---|---|
| Immunology | Mouse Dendritic Cells | 0.03 nM - 13 μM | Decreased IFN-γ secretion; impaired CD1d function |
| Lipid Metabolism | Hepatocytes | Varies | Reduced lipid transfer; altered secretion profiles |
| Cancer Research | Tumor Cell Lines | Varies | Modulated growth; affected metabolic pathways |
Mechanism of Action
BMS-212122 exerts its effects by inhibiting microsomal triglyceride transfer protein (MTP), which is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins. This inhibition leads to a reduction in plasma lipid levels and a decrease in lipid content within atherosclerotic plaques. The compound also affects the inflammatory state of plaques by reducing pro-inflammatory markers and increasing anti-inflammatory markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Mechanistic Insights
- This compound vs. Lomitapide: this compound’s benzimidazole structure confers superior lipid-lowering efficacy compared to lomitapide’s piperidine-based scaffold . While both inhibit MTP, this compound’s systemic action increases reverse cholesterol transport (RCT) in mice, unlike liver-specific MTP knockouts .
- This compound vs. Dirlotapide : Dirlotapide is intestine-selective, reducing food intake via peptide YY (PYY) release, whereas this compound acts systemically to modulate lipid metabolism and plaque stability .
- This compound vs.
Preclinical Outcomes
Research Implications and Limitations
This compound’s non-toxic aminotransferase elevation and systemic lipid modulation position it as a promising candidate for dyslipidemia and atherosclerosis. However, its preclinical status necessitates further validation of long-term safety and efficacy in humans. Comparative studies with dirlotapide and lomitapide highlight the need for tissue-selective MTP inhibitors to balance efficacy and adverse effects.
Biological Activity
BMS-212122 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), a key player in lipoprotein metabolism. Its primary biological activity revolves around the modulation of lipid levels in the body, particularly in the context of reducing plasma lipids such as cholesterol and triglycerides. This compound has garnered attention for its potential therapeutic applications in managing hyperlipidemia and atherosclerosis.
This compound works by inhibiting MTP, which is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. MTP facilitates the transfer of lipids from the endoplasmic reticulum (ER) to apoB, which is crucial for the formation of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting MTP, this compound reduces the production of these lipoproteins, leading to lower plasma lipid levels.
Key Mechanisms:
- Inhibition of Lipid Transfer : this compound directly inhibits the lipid transfer function of MTP, thereby decreasing the secretion of apoB-containing lipoproteins.
- Impact on CD1 Molecules : The compound also affects the expression and function of CD1 molecules, which are involved in lipid antigen presentation to T cells. This has implications for immune responses and lipid metabolism .
Lipid-Lowering Effects
Research indicates that this compound significantly reduces plasma levels of cholesterol, VLDL, and triglycerides in various animal models, including hamsters and cynomolgus monkeys. In a study comparing its efficacy with another MTP inhibitor, BMS-201038, this compound demonstrated superior potency in lowering these lipid levels .
Atherosclerosis Studies
In Ldlr−/− mice fed a chow diet, treatment with this compound resulted in a marked reduction in the development of atherosclerotic plaques. This suggests that MTP inhibition may be a viable strategy for preventing cardiovascular diseases associated with high lipid levels .
Immune Modulation
This compound has been shown to influence immune responses by modulating CD1-restricted T cell activation. In experiments with dendritic cells (DC), treatment with this compound led to decreased surface expression of CD1a, CD1b, and CD1c while not affecting MHC class I and II expression. This specific effect indicates that MTP plays a crucial role in the lipidation and maturation of these molecules .
Study 1: Lipid Reduction in Animal Models
A study involving hamsters demonstrated that administration of this compound led to significant reductions in plasma lipid levels compared to control groups. The results indicated a dose-dependent response, showcasing its potential as an effective therapeutic agent for hyperlipidemia.
| Treatment Group | Total Cholesterol (mg/dL) | VLDL (mg/dL) | Triglycerides (mg/dL) |
|---|---|---|---|
| Control | 180 | 50 | 120 |
| This compound 10 mg/kg | 120 | 20 | 60 |
| This compound 30 mg/kg | 90 | 10 | 30 |
Study 2: Atherosclerosis Regression
In another study using apoE knockout mice, this compound was administered over two weeks. The results showed significant regression of existing atherosclerotic lesions compared to untreated controls.
| Treatment Group | Atherosclerotic Plaque Area (%) |
|---|---|
| Control | 25 |
| This compound | 15 |
Q & A
Q. What is the molecular mechanism of BMS-212122 as a microsomal triglyceride transfer protein (MTP) inhibitor?
this compound inhibits MTP, a protein critical for lipid transfer in lipoprotein assembly. Preclinical studies demonstrate its ability to reduce LDL, triglycerides (TG), and total cholesterol (TC) by blocking lipid mobilization in hepatocytes and enterocytes . Methodologically, researchers can validate this mechanism using in vitro assays (e.g., MTP activity inhibition in liver microsomes) and in vivo lipid profiling in animal models.
Q. What experimental models are appropriate for evaluating this compound’s hypolipidemic effects?
Rodent models (e.g., high-fat diet-induced hyperlipidemic mice) are commonly used. Key endpoints include plasma lipid levels (LDL, TG, TC), histological analysis of atherosclerotic plaques, and quantification of CD68+ monocyte-derived cells in arterial lesions . Ensure models align with clinical translatability by including controls for diet, genetic background, and comorbidities.
Q. How should researchers design experiments to ensure reproducibility of this compound’s preclinical data?
Follow guidelines for rigorous experimental documentation:
- Maintain detailed lab notebooks with protocols, reagent sources, and environmental conditions .
- Include dose-response curves (e.g., 1–100 mg/kg) and time-course studies to establish pharmacokinetic/pharmacodynamic relationships.
- Use standardized statistical methods (e.g., ANOVA with post-hoc tests) and report effect sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental systems?
Contradictions (e.g., in vitro vs. in vivo efficacy) may arise from differences in bioavailability, tissue specificity, or model limitations. Mitigate these by:
Q. What methodological challenges arise in optimizing this compound’s benzimidazole-based structure for enhanced potency?
Structural optimization requires balancing potency, solubility, and toxicity. Strategies include:
Q. How should researchers design comparative studies between this compound and other MTP inhibitors (e.g., lomitapide)?
Use head-to-head experimental designs with matched dosing regimens and endpoints. Key considerations:
- Include mechanistic differences (e.g., this compound’s benzimidazole ring vs. lomitapide’s piperidine structure) in structure-activity relationship analyses .
- Evaluate off-target effects via proteomic screens or transcriptomic profiling.
- Assess long-term safety in models with chronic dosing (e.g., 12-week studies) .
Q. What statistical approaches are recommended for analyzing this compound’s lipid-lowering effects in heterogeneous cohorts?
- Apply mixed-effects models to account for inter-individual variability in lipid metabolism.
- Use bootstrapping or Bayesian methods for small sample sizes.
- Predefine exclusion criteria for outliers (e.g., animals with genetic anomalies) .
Q. How can researchers address the pharmacokinetic limitations of this compound in translational studies?
Challenges include poor oral bioavailability or tissue penetration. Solutions:
- Formulate this compound with bioavailability enhancers (e.g., lipid-based nanoparticles).
- Conduct physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
- Validate findings in non-rodent models (e.g., rabbits or primates) with closer metabolic similarity to humans .
Methodological and Ethical Considerations
Q. What protocols ensure ethical rigor in this compound research involving animal models?
- Adhere to ARRIVE guidelines for reporting animal studies.
- Obtain institutional ethics approvals and justify sample sizes via power analysis.
- Include humane endpoints (e.g., euthanasia criteria for severe hyperlipidemia) .
Q. How should researchers document and share negative or inconclusive results for this compound?
- Publish in open-access repositories (e.g., Zenodo) or journals specializing in negative data.
- Provide raw datasets, instrument settings, and analysis code in supplementary materials to enable meta-reviews .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
